Sodium 2-Thiobarbiturate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
31645-12-2 |
|---|---|
Molecular Formula |
C4H3N2NaO2S |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
sodium;2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |
InChI Key |
UZVLHDNOORSKMZ-UHFFFAOYSA-M |
SMILES |
C1C(=O)NC(=S)NC1=O.[Na] |
Canonical SMILES |
C1C(=O)NC(=S)[N-]C1=O.[Na+] |
Other CAS No. |
31645-12-2 |
Related CAS |
504-17-6 (Parent) |
Origin of Product |
United States |
Structural Context Within Thiobarbituric Acid Derivatives
Sodium 2-Thiobarbiturate belongs to the family of thiobarbituric acid derivatives, which are analogs of barbituric acid where a sulfur atom replaces one of the oxygen atoms at the C-2 position of the pyrimidine (B1678525) ring. researchgate.net This substitution of oxygen with sulfur fundamentally alters the electronic and steric properties of the molecule, influencing its reactivity, coordination chemistry, and potential applications. researchgate.netmdpi.com
The parent compound, 2-thiobarbituric acid, is a heterocyclic organic compound with the systematic name 2-sulfanylidene-1,3-diazinane-4,6-dione. The formation of the sodium salt, this compound, involves the replacement of an acidic proton with a sodium ion, which enhances its water solubility.
Historical Perspectives in Chemical Synthesis and Foundational Research
The exploration of sulfur-containing barbiturate (B1230296) derivatives dates back to the early 20th century. Initial investigations into sulfur barbiturates were reportedly conducted by Fischer and von Mering in 1903. However, a significant revival of interest occurred in the early 1930s through the systematic studies of chemists Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories. Their work, presented at the American Chemical Society meeting in August 1935, laid the groundwork for modern thiobarbiturate chemistry. nih.govtandfonline.com
Historically, the synthesis of thiobarbituric acid derivatives involved the condensation reaction of thiourea (B124793) with a substituted malonic ester in the presence of a base, such as sodium ethoxide. google.com A known method for preparing sodium thiobarbiturate involves reacting thiourea with the sodium salt of diethyl malonate in an ethanolic medium. google.com Later developments focused on improving yield and purity by using different reagents and conditions. For instance, a process was developed using dimethyl malonate, thiourea, and sodium methylate in methanol, which reportedly produces sodium thiobarbiturate with high yield and purity. google.com Another patented process describes the reaction of thiourea, dimethyl malonate, and sodium methoxide (B1231860) to produce disodium (B8443419) thiobarbiturate, which is then reacted with methyl bromide. google.com
These foundational synthesis methods paved the way for the creation of a wide array of thiobarbiturate derivatives, each with unique properties and potential applications. Over 2,500 barbiturates and thiobarbiturates were synthesized throughout the 20th century, with around 50 being used clinically for various purposes. nih.govtandfonline.com
Spectroscopic and Crystallographic Characterization of Sodium 2 Thiobarbiturate and Its Derivatives
Advanced Crystallographic Investigations
Crystallographic methods, particularly single-crystal X-ray diffraction, have been indispensable in elucidating the three-dimensional structures of thiobarbiturate compounds at the atomic level.
Single-crystal X-ray diffraction studies have provided detailed information on the molecular and supramolecular architecture of sodium 2-thiobarbiturate, primarily through the characterization of its various hydrated forms. tandfonline.com The thiobarbiturate anion (Htba⁻) acts as a polyfunctional ligand, capable of coordinating to metal ions through its oxygen and sulfur atoms. tandfonline.comnsc.ru
In the hydrated structures of this compound, such as [Na₂(H₂O)₃(Htba)₂], [Na₂(H₂O)₄(Htba)₂], and [Na₂(H₂O)₅(Htba)₂], the sodium ions are typically found in a distorted octahedral coordination environment. tandfonline.com These octahedra are formed by oxygen atoms from water molecules and oxygen and/or sulfur atoms from the thiobarbiturate anions. The thiobarbiturate ligands and water molecules can act as bridging ligands, connecting the sodium centers to form complex polymeric networks. tandfonline.com
The analysis of bond lengths within the thiobarbiturate ring, such as the C-O, C-S, C-N, and C-C bonds, indicates charge delocalization within the O=C-CH-C=O fragment, a feature commonly observed in metal complexes of 2-thiobarbiturates. nsc.ru
| Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| [Na₂(H₂O)₃(Htba)₂] | Triclinic | P-1 | 7.3378(4) | 7.8286(4) | 14.5919(6) | 98.498(4) | 93.181(4) | 114.332(4) | tandfonline.com |
| [Na₂(H₂O)₄(Htba)₂] | Monoclinic | P2₁/c | 7.2185(2) | 15.3989(5) | 7.7924(2) | 90 | 108.381(2) | 90 | tandfonline.com |
| [Na₂(H₂O)₅(Htba)₂] | Monoclinic | P2₁/n | 7.519(2) | 10.320(2) | 12.339(3) | 90 | 94.61(2) | 90 | tandfonline.com |
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon for barbiturates and their derivatives. rsc.org For this compound, this is manifested as pseudopolymorphism through the formation of different hydrates. tandfonline.com
The existence of these distinct hydrated forms highlights the structural flexibility of the this compound system and its ability to adopt different supramolecular architectures depending on the crystallization environment. This is a critical consideration in materials science, as different polymorphs can exhibit different physical properties. The study of polymorphism extends to other salts of 2-thiobarbituric acid, where different supramolecular architectures have also been observed. rsc.org
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, serves as a powerful tool for probing the functional groups and bonding characteristics of this compound.
FT-IR spectroscopy is routinely used to confirm the molecular structure of thiobarbiturates by identifying the characteristic vibrational modes of their functional groups. nsc.ruresearchgate.net The IR spectrum provides clear evidence of the thiobarbiturate ring structure and offers insights into intermolecular interactions, particularly hydrogen bonding. mdpi.com
Key vibrational bands observed in the FT-IR spectra of thiobarbiturates include:
N-H Stretching: The stretching vibrations of the N-H groups typically appear in the region of 3100-3400 cm⁻¹. The position and shape of these bands are sensitive to hydrogen bonding; participation in N-H···O or N-H···S bonds leads to a broadening and shifting of the peak to lower wavenumbers. mdpi.com
C=O Stretching: The carbonyl (C=O) groups give rise to strong absorption bands, usually found between 1650 and 1740 cm⁻¹. mdpi.com The exact position can indicate whether the carbonyl group is involved in hydrogen bonding.
C=S Stretching: The thione (C=S) stretching vibration is typically weaker than the C=O band and appears at a lower frequency, often in the range of 1100-1250 cm⁻¹. nih.gov The involvement of the sulfur atom in hydrogen bonding (e.g., O-H···S) or coordination to a metal ion can cause a shift in this band. mdpi.com
Ring Vibrations: Bending and stretching vibrations of the pyrimidine (B1678525) ring, including C-N and C-C bonds, are found in the fingerprint region of the spectrum. researchgate.net
Comparative studies between conventional barbiturates (C2=O) and thiobarbiturates (C2=S) using temperature-dependent FT-IR have shown differences in their hydrogen-bonding behaviors in the solid state, with thiobarbiturates exhibiting more dynamic or "broken" hydrogen bonds at room temperature compared to the more ordered structures of their oxygen analogues. mdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| ν(N-H) | 3100 - 3400 | N-H group stretching, sensitive to H-bonding |
| ν(C=O) | 1650 - 1740 | Carbonyl group stretching |
| ν(C=S) | 1100 - 1250 | Thione group stretching |
| δ(N-H) | ~1500 - 1600 | N-H group bending |
| Ring Modes | Fingerprint Region (<1500) | C-N, C-C stretching and bending within the ring |
Raman spectroscopy provides complementary information to FT-IR analysis. Studies on thiobarbituric acid have utilized Raman spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT), to achieve a complete vibrational assignment of the observed bands. nih.govnih.gov
In Surface-Enhanced Raman Scattering (SERS) experiments using silver and gold nanoparticles, significant enhancement of certain vibrational modes of thiobarbituric acid was observed. nih.gov The most enhanced bands included those corresponding to the ν(C=S) thione stretch, the ν(C=C) ring stretch, and the δ(CH₂) and δ(CNH) bending modes. nih.gov This enhancement provides high sensitivity for detecting the molecule and studying its interaction with metal surfaces.
Theoretical calculations of anharmonic Raman spectra have been shown to improve the agreement between calculated and experimental wavenumbers, particularly for high-frequency modes. nih.gov These studies help to identify vibrational transitions that can be used as spectroscopic signatures for thiobarbituric acid and its derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural characterization of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.
¹H NMR spectra are used to identify the protons in the molecule. For the thiobarbiturate ring, the key signals are from the N-H protons and the C5-H₂ methylene (B1212753) protons. The chemical shift of the N-H protons is particularly informative; it is sensitive to solvent, concentration, and temperature, reflecting the dynamics of hydrogen bonding in solution. mdpi.com Studies comparing barbiturates and thiobarbiturates have used temperature-dependent ¹H NMR to investigate their different aggregation behaviors and hydrogen-bonding patterns in nonpolar solvents. mdpi.com
¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals are observed for the carbonyl carbon (C4/C6), the thione carbon (C2), and the methylene carbon (C5). The chemical shift of the C2 carbon is significantly different from that of the C4 and C6 carbons, providing unambiguous evidence of the thio-substitution. For instance, in thiobarbiturate derivatives, the C=S carbon resonance typically appears around δ 174-182 ppm, while the C=O carbons resonate around δ 162-165 ppm. nih.gov
NMR is also crucial for studying the tautomerism of thiobarbiturates. In solution, 5-substituted thiobarbiturates can exist in equilibrium between keto and enol forms, and NMR is used to determine the predominant tautomer under specific conditions. arkat-usa.org
| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | N1-H, N3-H | 11.0 - 12.5 | Broad signal, position is solvent and concentration dependent. arkat-usa.org |
| ¹H | C5-H₂ | ~3.5 | Signal for the methylene group in the keto form. |
| ¹³C | C2 | 174 - 182 | Thione carbon (C=S). nih.gov |
| ¹³C | C4, C6 | 162 - 165 | Carbonyl carbons (C=O). nih.gov |
| ¹³C | C5 | ~40 | Methylene carbon in the keto form. arkat-usa.org |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for the quantitative analysis and characterization of thiobarbiturates. 2-Thiobarbituric acid, when dissolved in a mixture of 95% ethanol (B145695) and 5% water, exhibits a strong absorbance peak at 320 nm. sciepub.comresearchgate.netresearchgate.net This characteristic absorption allows for its sensitive detection and quantification. sciepub.comresearchgate.net The molar extinction coefficient for 2-thiobarbituric acid at 320 nm in this solvent system has been determined to be 414.9 L·cm⁻¹·mol⁻¹. sciepub.com
The reaction of this compound with malondialdehyde, a product of lipid peroxidation, forms a red-pink colored complex with a maximum absorption at 532 nm, which is the basis for the widely used thiobarbituric acid reactive substances (TBARS) assay. In the context of drug formulation analysis, photometric titration methods have been developed for thiopentone sodium, an anesthetic drug. One method involves the formation of a bright yellow sodium benzyl (B1604629) trithiocarbonate (B1256668) with an absorption maximum at 430 nm, while another is based on the formation of a yellowish-green complex with cobalt(II) acetate (B1210297) in dimethylformamide, absorbing at 360 nm. ijpsonline.com
Table 3: UV-Vis Absorption Maxima for Thiobarbiturate Systems
| Compound/System | Solvent/Conditions | λₘₐₓ (nm) | Reference |
| 2-Thiobarbituric acid | 95% Ethanol, 5% Water | 320 | sciepub.comresearchgate.net |
| This compound-Malondialdehyde adduct | Acidic, 95°C | 532 | |
| Thiopentone sodium-Carbon disulfide/Benzyl mercaptan | Aqueous tert-butanol | 430 | ijpsonline.com |
| Thiopentone sodium-Cobalt(II) acetate | Dimethylformamide | 360 | ijpsonline.com |
Certain thiobarbiturate systems exhibit interesting fluorescence properties. For example, supramolecular assemblies of melamine (B1676169) and 2-thiobarbiturate form crystals that display fluorescence in the red region, with emission wavelengths ranging from approximately 565 nm to 605 nm. grafiati.commdpi.comdntb.gov.ua This is in contrast to melamine-barbiturate crystals, which fluoresce in the green region (512–542 nm). mdpi.comdntb.gov.ua
The fluorescence behavior of thiobarbiturate derivatives can be influenced by their self-assembly in different solvent systems. For instance, some barbiturate (B1230296) dyes with thiophene-cored twisted π-systems are poorly emissive in chloroform (B151607) but become fluorescent upon aggregation in a methylcyclohexane/chloroform mixture, with emission maxima around 558-581 nm. rsc.org Time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of these aggregates. rsc.org
Table 4: Fluorescence Emission Maxima for Thiobarbiturate Systems
| System | Conditions | Emission λₘₐₓ (nm) | Reference |
| Melamine-2-thiobarbiturate crystals | Solid state | ~565 - 605 | grafiati.commdpi.comdntb.gov.ua |
| Thiophene-cored barbiturate dye 1 | MCH/CHCl₃ aggregate | 581 | rsc.org |
| Thiophene-cored barbiturate dye 2 | MCH/CHCl₃ aggregate | 558 | rsc.org |
Mass Spectrometric Techniques for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of thiobarbiturate derivatives by analyzing their fragmentation patterns. Electron impact mass spectrometry (EIMS) has been employed to confirm the molecular weights of newly synthesized barbiturates and thiobarbiturates. tandfonline.com The fragmentation patterns observed in the mass spectra provide valuable structural information. tandfonline.com
High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of novel thiobarbitururic acid derivatives with high accuracy, which is crucial for verifying their proposed structures. nih.gov
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In the analysis of thiobarbiturate derivatives, EIMS has proven effective for confirming molecular weights and elucidating structural features. nih.govtandfonline.com
Research involving a series of newly synthesized barbiturates and thiobarbiturates demonstrated that under EIMS conditions, all compounds exhibited molecular ion peaks, which is crucial for confirming their respective molecular weights. tandfonline.comresearchgate.net The fragmentation patterns observed are highly informative. The major fragmentation pathway for these derivatives consistently involves the cleavage of specific bonds within the molecule. These include the scission of exocyclic N–N and NH–CS bonds, as well as the cleavage of the endocyclic NH–CO bond. tandfonline.com This predictable fragmentation is instrumental in verifying the structure of newly synthesized analogues. tandfonline.commdpi.com For instance, the analysis of arylidene derivatives of thiobarbituric acid shows that the highest recorded peak often corresponds to the molecular ion. mdpi.com
Table 1: Common Fragmentation Pathways in EIMS for Thiobarbiturate Derivatives
| Bond Cleavage Type | Location | Significance |
| Endocyclic | NH–CO | Cleavage within the pyrimidine ring structure. |
| Exocyclic | N–N | Fragmentation of substituents attached to the ring nitrogen. |
| Exocyclic | NH–CS | Cleavage related to the thioamide group. |
This table summarizes common fragmentation events observed in the EIMS analysis of various thiobarbiturate derivatives, providing insight into their structural composition. tandfonline.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds, as it measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.cominnovareacademics.in This precision allows for the determination of a molecule's elemental composition from its exact mass. researchgate.net For thiobarbiturate derivatives, HRMS, often coupled with electrospray ionization (ESI), provides definitive structural confirmation. mdpi.comnih.govacs.org
Studies on various thiobarbiturate derivatives have utilized HRMS to verify their synthesized structures. For example, in the characterization of novel bis-thiobarbiturates and other derivatives, HRMS (ESI-TOF) data provides a direct comparison between the calculated exact mass ([M+H]⁺) and the experimentally found mass, with negligible error. mdpi.comsemanticscholar.org This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com Research has successfully confirmed the structures of various N1-monosubstituted, N1,N3-disubstituted, and C5-substituted thiobarbituric acid derivatives using this technique. mdpi.comnih.govacs.org
Table 2: Selected HRMS Data for Various Thiobarbiturate Derivatives
| Compound Class | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z | Reference |
| Bis-thiobarbiturate | C₂₆H₃₃N₄O₄S₂ | 529.1938 | 529.1939 | semanticscholar.org |
| Bis-thiobarbiturate | C₂₅H₃₂N₅O₅S₂ | 546.1839 | 546.1840 | mdpi.com |
| Bis-thiobarbiturate | C₂₄H₂₈N₅O₈S₂ | 578.1374 | 578.1381 | mdpi.com |
| Allylidene-thiobarbiturate | C₁₁H₈N₂O₃S | 248.0250 | 248.0256 | nih.gov |
| Allylidene-thiobarbiturate | C₁₁H₈N₂O₂S₂ | 264.0022 | 264.0028 | nih.gov |
| Hydrazono-thiobarbiturate | C₁₀H₈N₄O₃H | 233.0675 | 233.0676 | acs.org |
| Push-Pull Butadiene | C₂₇H₃₃N₄O₂S | 477.231874 | 477.231418 | mdpi.com |
This interactive table showcases the high accuracy of HRMS in confirming the elemental composition of diverse thiobarbiturate derivatives by comparing calculated and found mass-to-charge ratios.
MALDI-ToF Mass Spectroscopy
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly valued for the analysis of large, nonvolatile, and thermally labile molecules such as polymers and biomolecules, as it typically induces minimal fragmentation. nih.govnews-medical.net The process involves co-crystallizing the analyte with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. nih.govshimadzu.com
While less commonly reported for the parent this compound, MALDI-ToF MS has been applied to the study of more complex systems and derivatives. This technique is advantageous for analyzing sensitive organometallic complexes and monitoring chemical transformations like polymerization reactions involving thiobarbiturate-based structures. news-medical.net The choice of matrix is critical; for instance, neutral matrices like DCTB are often preferred for organic and organometallic compounds to yield "clean" mass spectra with minimal unwanted decomposition. news-medical.net The utility of MALDI-ToF extends to providing rapid and accurate mass determination for a wide range of compounds, making it a powerful tool in diverse fields of organic chemistry and materials science where thiobarbiturate derivatives are employed. news-medical.netnih.gov
Table 3: Applications of MALDI-ToF MS in the Analysis of Thiobarbiturate-Related Systems
| Analyte Type | Research Context | Significance of MALDI-ToF |
| Thiobarbiturate Derivatives | Organic Synthesis | Characterization of complex synthetic products. |
| Organometallic Complexes | Materials Chemistry | Analysis of air-sensitive compounds with minimal fragmentation. |
| Polymerization Products | Polymer Science | Monitoring reaction progress and determining molecular weight distribution. |
This table illustrates the application areas where MALDI-ToF mass spectrometry is used for the characterization of complex molecules and materials related to thiobarbiturates. news-medical.net
Theoretical and Computational Chemistry of Sodium 2 Thiobarbiturate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for exploring the electronic structure and properties of 2-thiobarbiturate systems from first principles. wikipedia.org These methods allow for a detailed understanding of molecular geometries, energies, and electronic distributions.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of 2-thiobarbiturate derivatives due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors. researchgate.netopenaccesspub.org
Studies employing the B3LYP functional with basis sets like 6-311+g(d,p) have been successful in exploring the electronic structure of these compounds. researchgate.net Such calculations help in understanding hyperconjugative interactions and molecular stability through Natural Bond Orbital (NBO) analysis. researchgate.net The correlation between theoretical and experimental spectroscopic data is often found to be in good agreement. researchgate.net DFT is also utilized to calculate properties like ionization potential and electron affinity, which are crucial for predicting the chemical reactivity and potential pharmaceutical applications of these molecules. mdpi.com Furthermore, DFT can elucidate intramolecular charge transfer processes, which are vital for understanding the push-pull character of barbituric acid derivatives. researchgate.net
Table 1: Selected DFT-Calculated Electronic Properties of a 2-Thiobarbiturate Derivative
| Property | Calculated Value | Method |
|---|---|---|
| Ionization Potential (IP) | Varies by derivative | DFT/B3LYP |
| Electron Affinity (EA) | Varies by derivative | DFT/B3LYP |
| Chemical Hardness (η) | (IP - EA) / 2 | Derived from HOMO-LUMO |
| Chemical Potential (μ) | - (IP + EA) / 2 | Derived from HOMO-LUMO |
| Electrophilicity Index (ω) | μ² / 2η | Derived from μ and η |
Note: Specific values depend on the exact molecular structure and substituents. openaccesspub.org
Ab initio methods, which solve the electronic Schrödinger equation from first principles without empirical parameters, provide a high level of theoretical accuracy. wikipedia.org Møller-Plesset perturbation theory of the second order (MP2) is a common post-Hartree-Fock method used to incorporate electron correlation effects, which are crucial for accurately describing molecular systems.
Conformational studies of 2-thiobarbituric acid and its anions have been performed at the ab initio MP2/6-31G** level. researchgate.net These calculations are instrumental in determining the relative stabilities of different conformations and understanding acid-base equilibria. researchgate.net High-level ab initio methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are also employed to calculate potential energy surfaces and predict stable conformers, offering a benchmark for other computational methods. mdpi.com
Determining the most stable three-dimensional structure of a molecule is a critical step in computational chemistry. Geometry optimization calculations are performed to locate the minimum energy structures on the potential energy surface. For 2-thiobarbiturate systems, this is often achieved using DFT methods, such as B3LYP-D3/def2-SVP, which includes corrections for dispersion forces. mdpi.com The convergence criteria for these optimizations are typically set to very stringent values to ensure a true minimum is found. mdpi.com
Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. For flexible molecules, this analysis is crucial for understanding their behavior. Studies have identified several stable conformers for related alaninamide structures, with energy differences dictating their population at equilibrium. researchgate.net The results from these calculations, including bond lengths, bond angles, and dihedral angles, often show good agreement with experimental data from X-ray crystallography. mdpi.com
Molecular Dynamics Simulations
In the context of 2-thiobarbiturate systems, classical MD simulations have been employed to investigate the initial stages of supramolecular assembly formation. mdpi.com These simulations are typically performed in a specific ensemble (e.g., NPT, which maintains constant number of particles, pressure, and temperature) using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to describe the interatomic forces. mdpi.comsemanticscholar.org Water is often modeled explicitly, for instance, with the TIP3P model. mdpi.comsemanticscholar.org Such simulations can reveal how molecules aggregate and organize, providing insights that are complementary to static quantum chemical calculations. mdpi.com
Table 2: Typical Parameters for MD Simulation of a 2-Thiobarbiturate System
| Parameter | Value/Setting | Reference |
|---|---|---|
| Force Field | OPLS-AA | semanticscholar.org |
| Water Model | TIP3P | mdpi.com |
| Ensemble | NPT (Isothermal-isobaric) | mdpi.com |
| Temperature | 300 K | mdpi.com |
| Pressure | 1 atm | mdpi.com |
| Time Step | 2 fs | mdpi.com |
| Non-bonded Cutoff | 1.2 nm | mdpi.com |
Prediction and Characterization of Intermolecular Interactions and Hydrogen Bonding
Intermolecular interactions, particularly hydrogen bonds, play a critical role in the structure and function of 2-thiobarbiturate systems, governing their self-assembly and recognition properties. mdpi.commdpi.com The substitution of a carbonyl oxygen (C=O) with a thiocarbonyl group (C=S) significantly alters the hydrogen-bonding patterns. nih.govresearchgate.net The C=S group is generally a weaker hydrogen bond acceptor than C=O. mdpi.com
Computational methods are used to predict and characterize these interactions. Quantum chemical calculations can determine the strength and geometry of hydrogen bonds in dimers and larger clusters. mdpi.comresearchgate.net For instance, in the crystal structure of a melamine-2-thiobarbiturate complex, various hydrogen bonds such as N–H…O, N–H…N, and N–H…S have been identified, with calculated bond lengths of approximately 2.78 Å, 3.09 Å, and 3.29 Å, respectively. mdpi.comsemanticscholar.org
Molecular dynamics simulations can further probe these interactions in a dynamic environment. Radial Distribution Functions (RDFs) calculated from MD trajectories can show the probability of finding one atom at a certain distance from another, providing clear evidence for the presence and average length of hydrogen bonds. mdpi.com For example, RDF analysis has confirmed the formation of hydrogen bonds between the N-H group of thiobarbituric acid and a nitrogen atom of melamine (B1676169). mdpi.com
Computational Studies on Tautomeric Equilibria
2-Thiobarbituric acid can exist in several tautomeric forms due to the migration of protons between nitrogen, oxygen, and carbon atoms. researchgate.netmdpi.com Understanding the relative stability of these tautomers is crucial, as the predominant form dictates the molecule's chemical and biological properties. researchgate.net
Computational studies have been extensively used to investigate the tautomeric equilibria of 2-thiobarbituric acid. researchgate.netresearchgate.net Quantum chemical calculations, including both DFT and ab initio methods, are used to compute the Gibbs free energies of all possible tautomers in both the gas phase and in solution. mdpi.com These calculations consistently show that the diketo-2-thione tautomer is the most stable form in the gas phase. researchgate.netresearchgate.net In aqueous solution, solvation effects can alter the relative energies, but the diketo form often remains predominant. mdpi.com For example, the difference in Gibbs free energy between the most and next most stable tautomers can be significant, ensuring one form prevails under specific conditions. mdpi.com However, the possibility of keto-enol isomerization during processes like crystal formation cannot be excluded. mdpi.comresearchgate.net
In Silico Molecular Docking Studies for Biochemical Interaction Mechanisms
In silico molecular docking has emerged as a powerful tool to elucidate the potential biochemical interactions of thiobarbiturate derivatives, providing insights into their mechanisms of action at a molecular level. Although studies focusing specifically on sodium 2-thiobarbiturate are limited, research on closely related thiobarbituric acid derivatives reveals significant interactions with various enzymatic targets. These computational models predict the binding affinity and orientation of ligands within the active site of a protein, helping to rationalize observed biological activities and guide the design of new, more potent compounds.
Molecular docking studies have successfully explored the conformational binding modes of thiobarbiturate derivatives with enzymes such as α-glucosidase and urease. nih.govmdpi.com For instance, in studies of α-glucosidase inhibitors, docking simulations have been performed to understand the interactions between thiobarbiturate compounds and the enzyme's binding sites. nih.gov These simulations often reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the stabilization of the enzyme-inhibitor complex.
Similarly, the inhibitory mechanism of thiobarbiturate derivatives against urease, an enzyme implicated in diseases caused by microorganisms like Helicobacter pylori, has been investigated using molecular docking. mdpi.comnih.gov These studies explore how the thiobarbiturate scaffold fits into the active site of the urease protein. The process typically involves preparing the 3D structure of the protein (retrieved from databases like the Protein Data Bank), optimizing the geometry of the thiobarbiturate derivatives, and then docking them into the enzyme's active site using specialized software. mdpi.com The results help to identify key amino acid residues that interact with the ligand, providing a basis for understanding its inhibitory potential. nih.govresearchgate.net
Furthermore, docking studies have been applied to understand the antimicrobial activity of pyrazole-thiobarbituric acid derivatives. mdpi.comnih.gov By docking these compounds into the active sites of bacterial proteins, researchers can predict their mode of action. These studies often show that the most active compounds exhibit strong hydrophobic-hydrophobic interactions with the receptor. mdpi.com The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the interaction strength. nih.gov
The collective findings from these docking studies on various thiobarbiturate derivatives underscore the therapeutic potential of this class of compounds. They highlight the specific molecular interactions that drive their biological activity and provide a rational framework for future drug design and development.
Table 1: Summary of Molecular Docking Studies on Thiobarbiturate Derivatives
| Target Enzyme/Protein | Thiobarbiturate Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|
| α-Glucosidase | Diethylammonium salts of aryl substituted thiobarbituric acid | Compounds demonstrated varying degrees of inhibition. Docking studies were performed to analyze interactions between active compounds and enzyme binding sites. | nih.gov |
| Urease | Enamine Barbiturates and Thiobarbiturates | Docking was used to explore the binding mechanism of new pyrimidine (B1678525) derivatives as urease inhibitors, rationalizing their biological activity. | mdpi.com |
| Bacterial Proteins (e.g., from S. aureus, B. subtilis) | Pyrazole-thiobarbituric acid derivatives | Docking studies using the OpenEye program showed hydrophobic-hydrophobic interactions with the receptor, correlating with antimicrobial activity. | mdpi.comnih.gov |
Evaluation of Electronic Properties for Advanced Materials (e.g., Hyperpolarizability for Nonlinear Optics)
The unique electronic structure of thiobarbiturate derivatives makes them promising candidates for applications in advanced materials, particularly in the field of nonlinear optics (NLO). mdpi.com Organic NLO materials are of great interest for applications in optical computing, data storage, and communications due to their high electronic susceptibility and fast response times. mdpi.commdpi.com The NLO response of a molecule is related to its ability to alter the properties of light, a phenomenon governed by its molecular polarizability and hyperpolarizability.
Theoretical calculations, often employing Density Functional Theory (DFT), have been used to investigate the NLO properties of thiobarbituric acid (TBA) derivatives. mdpi.com A key parameter in these studies is the static first hyperpolarizability (βtot), which is a measure of the second-order NLO response. Research has shown that enamine/imine TBA derivatives exhibit high static hyperpolarizability values, often significantly greater than that of urea (B33335), a standard reference material for NLO properties. mdpi.com
The design of effective NLO materials often involves creating molecules with a "push-pull" electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. mdpi.com The thiobarbiturate core can act as a potent electron-accepting group, and when combined with suitable electron-donating moieties, it can lead to molecules with large hyperpolarizabilities.
Computational studies have also explored the influence of the surrounding environment, such as solvents, on the NLO properties of these compounds. It has been observed that solvents with a high dielectric constant can enhance the static hyperpolarizability of thiobarbiturate derivatives. mdpi.com This solvent effect underscores the potential for tuning the NLO response of these materials by controlling their environment, which is a critical consideration for the development of practical electro-optical devices. The combination of inherent molecular structure and environmental tuning makes thiobarbiturates a versatile scaffold for engineering new materials with significant NLO activity. mdpi.comsouthampton.ac.uk
Table 2: Calculated Static First Hyperpolarizability (βtot) of Thiobarbituric Acid Derivatives
| Compound Class | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Enamine/imine Thiobarbituric Acid (TBA) derivatives | DFT / 6-311G++(d,p) basis set | All studied derivatives showed high static hyperpolarizability (βtot), significantly higher than that of urea (0.3728 × 10⁻³⁰ esu). | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiobarbituric acid |
| Acarbose |
| Acetohydroxamic acid |
| Ciprofloxacin |
| Urea |
Coordination Chemistry and Supramolecular Assembly Principles
Formation of Metal-Thiobarbiturate Complexes
The thiobarbiturate ligand readily forms coordination complexes with both alkali and transition metals, demonstrating its broad utility in inorganic synthesis. The nature of the resulting complex is heavily influenced by the specific metal ion, its ionic radius, and the stoichiometry of the reaction.
The coordination of 2-thiobarbiturate with alkali metal ions showcases how fundamental properties like ionic size dictate the final architecture. A systematic examination of barbiturate (B1230296) complexes, which shares principles with thiobarbiturates, reveals a direct correlation between cation size and coordination number, ranging from four for the small lithium ion to eight for the larger cesium ion. mdpi.comnih.gov
In the case of sodium 2-thiobarbiturate, the sodium salt can form various hydrates where the thiobarbiturate anions and water molecules link sodium ions into complex polymeric structures. A specific structural study of a this compound complex revealed six-coordinate Na(I) cations. nih.gov In this structure, octahedral units are connected through water and thiobarbiturate ligands, with the sulfur atom participating in the coordination to form a three-dimensional network. nih.gov
For lithium(I), a complex with the formula [Li₄(C₄H₃N₂O₂S)₄(H₂O)₉]·2H₂O has been characterized. It features four-coordinated Li(I) cations, with both bridging and terminal thiobarbiturate anions, forming discrete complexes that assemble into a 3D network via hydrogen bonding. nih.gov
| Alkali Metal Ion | Typical Coordination Number | Observed Structural Features |
|---|---|---|
| Li(I) | 4 | Tetrahedral geometry, bridging anions, and aqua ligands. mdpi.comnih.gov |
| Na(I) | 6 | Distorted octahedral geometry, bridging aqua ligands forming Na₂O₂ rings. nih.govnih.gov |
| K(I) | 6 to 8 | Coordination by anions, neutral barbituric acid molecules, and aqua ligands. mdpi.com |
| Rb(I) | 6 to 8 | Structures incorporate neutral barbituric acid and water, influenced by stoichiometry. mdpi.com |
| Cs(I) | 8 | High coordination number due to large ionic radius. mdpi.com |
The 2-thiobarbiturate ligand also forms complexes with a wide array of transition metals. These interactions can lead to varied coordination geometries and bonding modes. Research has documented the synthesis and characterization of 2-thiobarbituric acid complexes with metals such as Cr(3+), Mo(5+), Cu(I), Cu(II), Cd(II), Pd(II), Mn(II), Fe(III), Co(II), Ru(III), Rh(III), Ir(III), Pt(IV), and Au(I). nih.govresearchgate.netresearchgate.nettandfonline.com
The resulting geometries of these complexes are diverse. For instance, studies have proposed square-planar geometries for Cu(II), Cd(II), and Pd(II) complexes, while octahedral arrangements have been suggested for Mn(II), Fe(III), Co(II), Ru(III), Rh(III), Ir(III), and Pt(IV) complexes. researchgate.net In many of these first-row transition metal complexes, the coordination occurs through the oxygen or nitrogen atoms, with the sulfur atom not participating in the bonding. researchgate.net However, in other cases, such as with gold(I), coordination can involve the sulfur atom, leading to the formation of Au-S bonds. researchgate.netnih.gov
| Transition Metal Ion | Proposed or Observed Geometry | Example Formulation |
|---|---|---|
| Cr(III) | Octahedral (Inferred) | [Cr(HL')(OH)₂(H₂O)]·H₂O nih.gov |
| Mo(V) | Not specified | [Mo(HL')₂]Cl nih.gov |
| Mn(II) | Octahedral | - researchgate.net |
| Co(II) | Octahedral | - researchgate.net |
| Cu(I)/Cu(II) | Square-planar (for Cu(II)) | CuᴵCuᴵᴵ(HTBA)₄(TBA)₃Cl₂·6H₂O researchgate.nettandfonline.com |
| Au(I) | Linear, Trigonal | [Au(SC₄H₃N₂O₂)(PPh₃)] researchgate.netnih.gov |
| Pd(II) | Square-planar | - researchgate.net |
Structural Analysis of Coordination Compounds
The analysis of the crystal structures of metal-thiobarbiturate complexes reveals a strong tendency to form extended, high-dimensional architectures. This is largely due to the multidentate nature of the thiobarbiturate ligand, which allows it to connect multiple metal centers.
While monomeric complexes of 2-thiobarbiturate can be synthesized, such as the gold(I) complex [Au(SC₄H₃N₂O₂)(PPh₃)], they often serve as building blocks for larger supramolecular structures. researchgate.netnih.gov The predominant structural motif for metal-thiobarbiturate compounds is the coordination polymer.
Both alkali and transition metal complexes frequently exhibit polymeric forms. This compound, for example, forms a three-dimensional network where the ligands and water molecules create continuous chains. nih.gov Similarly, complexes with Mn(II) and Zn(II) have been shown to form 3D networks. researchgate.net Gold(I) thiobarbiturate complexes, driven by additional intermolecular forces, self-assemble into polymers, sheets, and network structures. researchgate.netnih.gov
A key feature of the 2-thiobarbiturate anion is its ability to act as a bridging ligand, linking two or more metal centers to facilitate the formation of polymeric architectures. This bridging can occur through various combinations of its donor atoms.
In the sodium(I) complex, [Na₂(C₄H₃N₂O₂S)₂(H₂O)₅]n, two independent thiobarbiturate ligands are present. nih.gov One acts as a μ₄-ligand, bridging four metal centers through two oxygen and two sulfur atoms, while the other is a μ₂-ligand, connecting two sodium ions via one oxygen and one sulfur atom. nih.gov Similarly, in the lithium(I) complex, the thiobarbiturate anion demonstrates both bridging and terminal coordination modes. nih.gov This versatile bridging capability is fundamental to the construction of the robust, multidimensional networks observed in the solid state.
Supramolecular Interactions and Self-Assembly
Beyond the primary coordination bonds, the structure and stability of thiobarbiturate complexes are profoundly influenced by weaker supramolecular interactions. Hydrogen bonding is the most significant of these forces, directing the self-assembly of individual complex units into well-defined, higher-order architectures. mdpi.commdpi.com
The thiobarbiturate ligand contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups). This allows for the formation of strong and directional hydrogen bonds, such as N-H···O and N-H···S. mdpi.com These interactions are critical in linking molecules and polymer chains. For example, in gold(I) thiobarbiturate complexes, strong N-H···O and O-H···N hydrogen bonding drives the association of monomeric or dimeric units into extended polymers and sheets. researchgate.netnih.gov
The substitution of a carbonyl group (C=O) in barbituric acid with a thiocarbonyl group (C=S) in 2-thiobarbituric acid introduces significant changes to the hydrogen-bonding patterns. The C=S group is a weaker hydrogen-bond acceptor, which can lead to more complex and varied H-bonding motifs compared to its barbiturate analogue. mdpi.com This difference in hydrogen bonding can be exploited in crystal engineering to create novel materials. mdpi.comnih.gov In co-crystals formed between 2-thiobarbituric acid and melamine (B1676169), N–H…O, N–H…N, and N–H…S hydrogen bonds combine to form dimers, which then assemble into ribbons and layers. mdpi.com
Hydrogen Bonding Networks in Solid State and Solution
The replacement of the C2=O group in barbiturates with a C2=S group in thiobarbiturates introduces significant changes to the molecule's hydrogen bonding capabilities. nih.gov The thiocarbonyl group is a different hydrogen-bonding acceptor compared to the carbonyl group, leading to distinct assembly patterns in both solid and solution phases. mdpi.com
In the solid state, this compound and its derivatives participate in extensive and often complex hydrogen bonding networks. For instance, the sodium salt can form various hydrates, such as [Na₂(H₂O)₃(Htba)₂] and [Na₂(H₂O)₅(Htba)₂], where thiobarbiturate anions and water molecules link sodium ions into intricate polymeric structures. mdpi.com These structures are heavily stabilized by these hydrogen bonds. mdpi.com The formation of hydrogen bonds is a critical factor in creating ordered molecular structures. mdpi.com Studies on co-crystals, for example with melamine, show that thiobarbituric acid can form diverse structural motifs due to the C2=S bond. mdpi.com
In solution, the behavior can differ. Comparative studies using concentration- and temperature-dependent NMR experiments on 5,5-disubstituted barbiturates and thiobarbiturates have revealed key differences in their association. nih.gov The replacement of the C2=O with a C2=S group can lead to a decrease in the dimerization constant in nonpolar solvents, indicating weaker self-association in solution compared to their oxygen-containing counterparts. rsc.org This is attributed to the different strengths and geometries of N-H···O=C versus N-H···S=C hydrogen bonds. nih.govmdpi.com However, when thiobarbiturate moieties are incorporated into a polymer matrix, they can reinforce the material more effectively than barbiturates, suggesting stronger intermolecular hydrogen bonds in this constrained, solid-like environment. nih.govrsc.org
| Phase | Key Characteristics | Observed Phenomena |
|---|---|---|
| Solid State | Forms extensive and complex hydrogen bond networks. The C=S group acts as a hydrogen bond acceptor, leading to diverse structural motifs. | Formation of stable polymeric hydrate (B1144303) structures with metal ions. mdpi.com Co-crystallization with molecules like melamine to form ordered supramolecular assemblies. mdpi.com |
| Solution (Nonpolar) | Generally shows weaker self-association compared to analogous barbiturates. rsc.org Different association constants and Gibbs free energy of association (ΔGassn). nih.gov | Lower dimerization constants observed via NMR spectroscopy. rsc.org Evidence of multiple H-bonding orientations, an effect not seen in conventional barbiturates. rsc.org |
Role of Thiobarbiturate Moieties in Crystal Engineering
Crystal engineering relies on the understanding and application of intermolecular interactions to design and synthesize new solid-state materials with desired structures and properties. researchgate.net The thiobarbiturate moiety is a valuable component in this field due to its specific hydrogen bonding donor-acceptor properties and its ability to form predictable supramolecular synthons. acs.org
The presence of N-H donor groups and C=O and C=S acceptor groups allows thiobarbiturates to form robust and recurring hydrogen bond patterns, which are the foundation of designing complex supramolecular architectures. researchgate.netacs.org The substitution of sulfur at the C2 position fundamentally alters the electronic distribution and geometry of the molecule, influencing crystal packing and leading to the formation of unique structural motifs not observed in standard barbiturates. mdpi.com This makes the thiobarbiturate scaffold a powerful tool for tuning the physicochemical properties of a crystal. researchgate.net
Researchers have exploited these features to create co-crystals and coordination compounds. For instance, the self-assembly of thiobarbituric acid with molecules like melamine demonstrates how the thiobarbiturate moiety can direct the formation of extended structures, such as flat ribbons, through specific electrostatic and hydrogen bonding interactions. mdpi.com This controlled assembly is central to the development of novel functional materials, including those with potential applications in electronics and optics. acs.org
Applications in Advanced Material Science Research
The versatile chemical nature of this compound makes it a valuable building block in the synthesis of advanced materials. Its ability to coordinate with metal ions and form predictable intermolecular interactions has led to its use in creating coordination polymers, functional scaffolds, and materials with specific catalytic and optical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The thiobarbiturate anion is an effective ligand for the construction of such materials, as it can coordinate to metal centers through its oxygen and sulfur atoms. mdpi.com This coordination leads to the formation of polymeric structures that can extend in one, two, or three dimensions. mdpi.comnih.gov
The sodium salt of 2-thiobarbituric acid, for example, forms complex polymeric hydrates where the thiobarbiturate anions bridge sodium ions. mdpi.com This demonstrates the fundamental principle of using this ligand to build extended networks. While specific MOFs based solely on this compound are an emerging area, the principles of MOF design suggest its high potential. By selecting appropriate metal cations, the thiobarbiturate ligand can be used to create porous frameworks with tunable structures and high surface areas, suitable for applications in gas storage and separation. researchgate.netnorthwestern.edu The modular nature of MOF synthesis allows for the systematic modification of properties by altering the metal or ligand components. nih.gov
Scaffolds for Material Science
In material science, a "scaffold" refers to a core molecular structure that serves as a foundation for building more complex, functional molecules and materials. The thiobarbituric acid (TBA) framework is considered a privileged scaffold because its chemical structure can be readily modified to generate a wide range of derivatives with diverse properties. mdpi.com
The TBA scaffold has been utilized in the synthesis of supramolecular assemblies and as a precursor for more complex molecules. mdpi.commdpi.com For example, it can be combined with other molecules, such as melamine, to create novel supramolecular structures with potential applications in materials science. mdpi.com Furthermore, the pyrimidine (B1678525) ring of TBA can undergo reactions like Knoevenagel condensations to attach various functional groups at the C-5 position, creating libraries of derivatives for screening in different applications. mdpi.com This synthetic accessibility makes the thiobarbiturate scaffold a versatile platform for developing new materials.
Catalytic and Sensor Applications
Materials derived from thiobarbiturate have shown potential in catalysis and chemical sensing. The ability of the thiobarbiturate ligand to form stable coordination polymers and MOFs is key to these applications. Coordination polymers can act as robust heterogeneous catalysts for various chemical reactions, including the degradation of organic dyes and the reduction of nitrophenols. mdpi.com The metal centers within these frameworks act as the catalytic sites, and the porous structure can allow for selective access by substrates. mdpi.com While many examples exist for coordination polymers in general, the ability of thiobarbiturate to coordinate with catalytically active metals like zinc and nickel makes it a promising ligand for designing new catalysts. mdpi.commdpi.com
In the area of sensors, barbiturate derivatives have been successfully used to create chemosensors. For instance, a fluorescent sensor incorporating a barbiturate group was designed for the selective detection of toxic mercury ions in water. mdpi.com The sensor operates by forming a stable complex with mercury ions, which enhances the fluorescence of the molecule, allowing for visual and quantitative detection at very low concentrations. mdpi.com The principle of using functionalized thiobarbiturate scaffolds to selectively bind to target analytes is a promising strategy for developing new chemical sensors.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like optical communications and data storage. acs.org Organic materials, particularly those with π-conjugated systems and significant charge separation, can exhibit strong NLO properties. acs.org
Thiobarbituric acid derivatives have emerged as promising candidates for NLO applications. acs.org Theoretical and experimental studies have shown that certain enamine/imine derivatives of TBA possess high static hyperpolarizability (βtot), a key measure of a molecule's NLO efficiency. acs.org The NLO properties are influenced by the presence of hydrogen bond donors and acceptors within the molecular structure, which can facilitate the formation of non-centrosymmetric crystal packing—a common requirement for second-order NLO effects. acs.org The solvent environment can also play a role, with high dielectric constant solvents enhancing the NLO properties of these derivatives. acs.org This research highlights the potential of using crystal engineering principles with thiobarbiturate scaffolds to develop new, high-performance organic NLO materials. acs.org
| Property | Observation | Significance |
|---|---|---|
| Static Hyperpolarizability (βtot) | Derivatives of thiobarbituric acid have been found to show high βtot values. acs.org | Indicates a strong molecular-level second-order NLO response, making them potential candidates for electro-optical devices. acs.org |
| Crystal Symmetry | The hydrogen bonding capabilities of the moiety can be used to guide the formation of non-centrosymmetric crystals. acs.org | Non-centrosymmetric alignment is often a prerequisite for bulk second-harmonic generation (SHG) and other second-order NLO phenomena. |
| Solvent Effects | The NLO response can be enhanced in solvents with a high dielectric constant. acs.org | Suggests that the NLO properties are tunable and can be optimized for specific applications or processing conditions. |
Biochemical Interactions and Mechanistic Insights
Interactions with Enzyme Systems
The unique structural features of the thiobarbiturate scaffold allow for diverse interactions with a range of enzymes, leading to the modulation of their catalytic activities.
Urease Enzyme Inhibition Mechanisms
Thiobarbituric acid and its derivatives have been identified as a notable class of urease inhibitors. researchgate.net Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. This enzymatic activity is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, enabling their survival in the acidic environment of the stomach. nih.gov
The inhibitory mechanism of thiobarbiturate derivatives against urease is believed to involve the chelation of the nickel ions within the enzyme's active site. nih.gov Molecular docking studies of various thiobarbiturate derivatives have shown that the cyclic thiourea (B124793) moiety can coordinate with the bi-nickel center of the urease active site. The key amino acid residues in the catalytic site of urease from Bacillus pasteurii, which are involved in binding, include Ala170, His137, His139, Lys220, His249, His275, Gly280, Cys322, His323, His324, Arg339, Ala363, and Asp363. The interaction of the thiobarbiturate core with these residues and the nickel ions disrupts the normal catalytic function of the enzyme.
Studies on a range of thiobarbituric acid derivatives have demonstrated significant urease inhibitory activity, with some compounds exhibiting greater potency than the standard inhibitor, thiourea. researchgate.net
Table 1: Urease Inhibition by Thiobarbituric Acid Derivatives
| Compound Type | IC50 Value (µM) | Reference |
|---|---|---|
| Thiobarbituric Acid Derivatives | 1.61 - 25.2 | researchgate.net |
| Bis-thiobarbiturate Derivatives | 7.45 - 74.24 |
Alpha-Glucosidase Enzyme Inhibition Mechanisms
Derivatives of thiobarbituric acid have also been investigated for their potential to inhibit α-glucosidase. tandfonline.comnih.gov This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.
The proposed mechanism of inhibition involves the interaction of the thiobarbiturate derivatives with the active site of the α-glucosidase enzyme. Molecular docking studies suggest that these compounds can position themselves within the enzyme's binding cavity, potentially interacting with key residues and sterically hindering the access of the natural substrate. tandfonline.com In one study, thiobarbituric enamine derivatives were found to act as mixed-type inhibitors of α-glucosidase. tandfonline.com The binding of these inhibitors may involve hydrogen bonding and π-π interactions with amino acid residues such as Arg212, Arg439, Phe177, His239, and Pro309. tandfonline.com
A variety of aryl-substituted thiobarbituric acid derivatives have shown a wide range of α-glucosidase inhibitory activity, with some compounds demonstrating significantly higher potency than the standard drug, acarbose. nih.gov
Table 2: α-Glucosidase Inhibition by Thiobarbituric Acid Derivatives
| Compound Type | IC50 Value (µM) | Reference |
|---|---|---|
| Diethylammonium salts of aryl substituted thiobarbituric acid | 19.46 - 415.8 | nih.gov |
| Thiobarbituric enamine derivatives | 264.07 - 448.63 | tandfonline.com |
Topoisomerase II Alpha Interactions
Topoisomerase II alpha is an essential nuclear enzyme involved in managing DNA topology, which is critical for processes like DNA replication, transcription, and chromosome segregation. nih.govwikipedia.org While direct studies on the interaction of Sodium 2-Thiobarbiturate with Topoisomerase II alpha are limited, the general mechanisms of enzyme inhibition can provide a framework for potential interactions. Thiol-containing compounds, in general, have been shown to affect the activity of this enzyme. nih.gov For instance, N-acetyl-L-cysteine has been demonstrated to inhibit topoisomerase II alpha activity. nih.gov This suggests that the thiol group present in the thiobarbiturate structure could potentially interact with the enzyme, although the specific nature of this interaction requires further investigation.
Other Enzymatic Interactions
The reactivity of the 2-thiobarbituric acid scaffold has led to its investigation against a variety of other enzymatic targets.
Tyrosinase: 2-Thiobarbituric acid has been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. tandfonline.com Kinetic studies have revealed that it acts as a reversible, noncompetitive inhibitor with an IC50 value of 8.0 ± 1.0 mM. tandfonline.com Molecular docking simulations suggest that 2-thiobarbituric acid binds to the active site of tyrosinase, with molecular dynamics simulations indicating interactions with four key histidine residues (His57, His90, His250, and His282). tandfonline.com
Hepatitis C Virus (HCV) NS5B Polymerase: A series of thiobarbituric acid derivatives have been identified as potent inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.govnih.gov These derivatives exhibited IC50 values in the low micromolar range (1.7 to 3.8 µM). nih.gov The mechanism of inhibition is noncompetitive with respect to the UTP substrate, and it is believed that these compounds bind to an allosteric site on the enzyme, thereby inhibiting the initiation step of RNA synthesis. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com While direct inhibition by this compound has not been extensively documented, the general class of protein tyrosine phosphatase inhibitors is an active area of research. nih.gov
Xanthine (B1682287) Oxidase (XO): This enzyme plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov While specific data for this compound is not readily available, the potential for thiobarbituric acid derivatives to interact with metalloenzymes suggests that this is a plausible area for further investigation.
Molecular Mechanisms of Interaction with Biomolecules
The interaction of this compound and related compounds with biomolecules is governed by the principles of molecular recognition, involving specific binding events at the active or allosteric sites of enzymes.
Binding Site Characterization and Ligand-Biomolecule Interactions
The characterization of binding sites and the nature of the interactions are crucial for understanding the inhibitory mechanisms of thiobarbiturates.
Urease: As previously mentioned, molecular docking studies indicate that the thiobarbiturate scaffold interacts with the bi-nickel center in the active site of urease. The thiourea moiety within the thiobarbiturate ring is positioned to chelate the nickel ions, a key interaction for inhibition.
Alpha-Glucosidase: For α-glucosidase, docking studies have shown that thiobarbituric acid derivatives can occupy the binding cavity near the active site. tandfonline.com The interactions are predicted to involve hydrogen bonds with arginine residues (Arg212 and Arg439) and π-π stacking with aromatic residues like phenylalanine (Phe177) and histidine (His239). tandfonline.com
Tyrosinase: In the case of tyrosinase, computational simulations suggest that 2-thiobarbituric acid is located in the active site. tandfonline.com The interaction is stabilized by interactions with four histidine residues that are crucial for the enzyme's catalytic activity. tandfonline.com
HCV NS5B Polymerase: Thiobarbituric acid derivatives are proposed to bind to an allosteric site rather than the active site of the HCV NS5B polymerase. nih.gov This allosteric binding induces a conformational change that inhibits the enzyme's function in a noncompetitive manner. nih.gov
These studies collectively highlight that the thiobarbiturate core is a versatile scaffold for interacting with diverse enzyme active sites and allosteric pockets, primarily through metal chelation, hydrogen bonding, and hydrophobic interactions.
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Thiobarbituric acid |
| Urea |
| Ammonia |
| Carbamate |
| Thiourea |
| Acarbose |
| N-acetyl-L-cysteine |
| Uridine triphosphate (UTP) |
| Hypoxanthine |
| Xanthine |
Chelation of Metal Centers in Biological Contexts
This compound, and its parent compound 2-thiobarbituric acid (TBA), possess the capacity for chelation, the process of forming multiple coordinate bonds with a single central metal ion. nih.govmdpi.com This interaction is significant in various biological and analytical contexts. The structure of 2-thiobarbituric acid, containing sulfur, oxygen, and nitrogen atoms as potential donors, allows it to form stable complexes with transition metal ions. rsc.orgresearchgate.net
The chelation process is often pH-dependent. At a lower pH, competition from protons for the basic chelating sites on the TBA molecule can hinder metal ion binding. As the pH increases towards neutrality and beyond, the concentration of protons decreases, which favors the chelation of metal ions due to the increased basicity of the ligand. rsc.org This property has been harnessed by functionalizing polystyrene resin with 2-thiobarbituric acid to create a chelating resin effective for the solid-phase extraction of metal ions like cadmium from various samples. rsc.org
In biochemical assays, the interaction between thiobarbiturates and metal ions can be a critical factor. For instance, the widely used TBA assay for measuring oxidative damage can be compromised in the presence of copper ions (Cu²⁺), which form a precipitate with the reagent. nih.gov This interference can be mitigated by the addition of a stronger chelating agent, which binds to the copper ions and prevents the precipitate from forming, thereby allowing the assay to proceed correctly. nih.gov This underscores the inherent ability of the thiobarbiturate structure to interact with and bind metal centers, a property that can influence biological systems where metal ions play crucial roles as cofactors or in pathological processes. mdpi.comnih.gov
Modulation of Cellular Processes and Pathways (e.g., Apoptosis Induction Pathways, Cell Cycle Regulation)
Thiobarbiturate derivatives have demonstrated significant activity in modulating fundamental cellular processes, including apoptosis (programmed cell death) and cell cycle regulation. These effects are particularly prominent in the context of cancer research, where inducing apoptosis in malignant cells is a primary therapeutic goal.
Apoptosis Induction Pathways: Research has shown that novel derivatives of thiobarbituric acid can trigger apoptosis in various cancer cell lines. nih.gov The mechanism of action often involves the intrinsic, or mitochondrial, pathway of apoptosis. youtube.comyoutube.com Key events in this pathway observed with thiobarbiturate treatment include the cleavage of Poly (ADP-ribose) polymerase (PARP) and the modulation of the Bcl-2 family of proteins. Specifically, these compounds have been found to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while potentially promoting the activity of pro-apoptotic proteins. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic factors leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases, the executioner enzymes of apoptosis. nih.govyoutube.com
For example, certain thio- and seleno-barbituric acid derivatives were found to induce cell death in melanoma cells, confirmed by assays showing PARP cleavage and the dose-dependent inhibition of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin. nih.gov Similarly, the related barbiturate (B1230296), thiopental, has been shown to dose-dependently increase apoptosis in Jurkat cells, a line of immortalized T lymphocytes. nih.gov This induction of apoptosis appears to be independent of the CD95 (Fas) receptor system, suggesting a mechanism that does not rely on the extrinsic apoptosis pathway. nih.gov
Cell Cycle Regulation: The modulation of the cell cycle is another critical aspect of the biological activity of thiobarbiturate-related compounds. Some reactive metabolites of dithiocarbamates, which share structural motifs with thiobarbiturates, have been found to induce a G1/S phase arrest in the cell cycle before the onset of apoptosis. nih.gov This cell cycle arrest is often mediated by the tumor suppressor protein p53. The induction of p53 can lead to an increase in p21, a cyclin-dependent kinase inhibitor, which halts the cell cycle progression, preventing the cell from entering the S (synthesis) phase of DNA replication. nih.gov This provides a window for DNA repair mechanisms to act or, if the damage is too severe, for the cell to be directed towards apoptosis.
Table 1: Effects of Thiobarbiturate Derivatives on Apoptosis Markers This table is interactive and can be sorted by clicking on the column headers.
| Compound Class | Cell Line | Effect | Target Proteins | Reference |
|---|---|---|---|---|
| Thiobarbituric Acid Derivatives | Melanoma | Induces Apoptosis | PARP, Bcl-2, Bcl-xL, Survivin | nih.gov |
| s-Triazine Thiobarbiturates | A549, HepG2, HCT-116, MCF-7 | Antiproliferative Activity | Not specified | nih.gov |
| Thiopental | Jurkat Cells | Induces Apoptosis | Caspase-3 | nih.gov |
| Thiuramdisulfides | Hep G2 | Induces Apoptosis, G1/S Arrest | p53, bcl-2, NFκB, AP-1 | nih.gov |
Interactions with Transcription Factors and Regulatory Proteins
While direct interactions of this compound with specific transcription factors are not extensively documented, the broader activities of related compounds suggest indirect modulation of these critical regulatory proteins. Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.govkhanacademy.org Their activity is central to the regulation of cellular processes, including the apoptosis and cell cycle modulation discussed previously.
The induction of apoptosis and cell cycle arrest by compounds structurally related to thiobarbiturates is often linked to the modulation of key transcription factors. nih.gov For instance, the tumor suppressor protein p53 is a transcription factor that plays a pivotal role in responding to cellular stress. mdpi.com Studies have shown that certain compounds can increase the level and DNA-binding activity of p53, leading to the transcription of genes that mediate cell cycle arrest (e.g., p21) or apoptosis. nih.gov
Other significant transcription factors, such as NF-κB (nuclear factor kappa-B) and AP-1 (activator protein-1) , are also implicated. These factors are typically involved in cell survival and inflammatory responses. nih.govmdpi.com Research on thiuramdisulfides, reactive metabolites of dithiocarbamates, demonstrated that their apoptosis-inducing effect was associated with a downregulation of the DNA-binding activities of both NF-κB and AP-1. nih.gov The coordinated modulation of these transcription factors—increasing the activity of a pro-apoptotic factor like p53 while decreasing the activity of pro-survival factors like NF-κB and AP-1—represents a powerful mechanism for inducing cell death. nih.gov
Furthermore, the anti-glycation activity of thiobarbiturates (detailed in the next section) can also intersect with transcription factor regulation. Advanced glycation end-products (AGEs) can activate the Receptor for Advanced Glycation End products (RAGE) , which in turn triggers signaling pathways that lead to the activation of NF-κB. frontiersin.org By inhibiting AGE formation, thiobarbiturates could potentially suppress this pathway, thereby reducing NF-κB activation and its downstream pro-inflammatory and pro-survival effects. frontiersin.orgnih.gov
Anti-Glycation Activity at the Molecular Level
This compound and its derivatives have demonstrated notable anti-glycation activity. Glycation is a non-enzymatic reaction between the carbonyl group of a reducing sugar (like glucose or fructose) and a free amino group of a protein, lipid, or nucleic acid. frontiersin.orgmdpi.com This process, also known as the Maillard reaction, initially forms a reversible Schiff base, which then rearranges into a more stable Amadori product. frontiersin.org Over time, these early products undergo further reactions, including oxidation and dehydration, to form a heterogeneous group of irreversible, cross-linked compounds known as Advanced Glycation End-products (AGEs). mdpi.comresearchgate.net
The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications, as they can alter protein structure and function, induce oxidative stress, and trigger inflammatory responses. frontiersin.orgmdpi.com
Thiobarbiturate derivatives can inhibit the formation of AGEs through several proposed mechanisms, often linked to their antioxidant properties. nih.govmdpi.com The formation of AGEs from Amadori products involves oxidative steps, so compounds with the ability to scavenge free radicals or chelate transition metals that catalyze these oxidation reactions can effectively slow down the process. mdpi.com Studies have shown a positive correlation between the antioxidant capacity of plant extracts rich in flavonoids and their ability to inhibit albumin glycation. mdpi.com
Research on a series of thiopyrimidine trione (B1666649) (thiobarbituric acid) derivatives confirmed their ability to significantly inhibit the generation of AGEs. This activity is crucial as it represents a potential therapeutic avenue for mitigating the long-term complications associated with diabetes and other conditions characterized by high glycation stress. nih.gov
Table 2: Anti-Glycation Activity of Thiobarbiturate Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Series | Activity | IC₅₀ Range (µM) | Reference Compound | Reference |
|---|---|---|---|---|
| Thiopyrimidine Trione Derivatives | Significant to Moderate | 31.5 ± 0.81 to 554.76 ± 9.1 | Aminoguanidine | nih.gov |
Advanced Analytical Methodologies Utilizing Thiobarbiturate Principles
Chromatographic Separation Techniques
Chromatography provides powerful tools for separating complex mixtures and for the purification and quantitative analysis of specific compounds. Thiobarbiturates and their derivatives are amenable to analysis by various chromatographic methods, which are essential for assessing purity, determining lipophilicity, and quantifying reaction products in complex biological matrices.
Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation and identification of a wide range of compounds, including thiobarbiturates. sigmaaldrich.comanalyticaltoxicology.com In the context of thiobarbituric acid derivatives, reversed-phase TLC (RP-TLC) is frequently employed to assess lipophilicity, a critical parameter in medicinal chemistry. ptfarm.pl
In a typical RP-TLC setup for thiobarbiturates, an RP-18 plate serves as the stationary phase, while mixtures of an organic modifier (e.g., methanol) and water are used as the mobile phase. ptfarm.pl The lipophilicity of the compounds is determined by their retention factor (Rf) values; more lipophilic compounds interact more strongly with the nonpolar stationary phase and thus have lower Rf values. By extrapolating the retention values (RM) to a 0% organic modifier concentration, a key lipophilicity parameter (RM0) can be determined. ptfarm.pl Studies have demonstrated a good linear correlation between these experimentally determined RM0 values and calculated logP values for various thiobarbituric acid derivatives. ptfarm.plresearchgate.net TLC is also used as a qualitative and semi-quantitative method for identifying barbiturates in forensic and toxicological screening, often employing specific visualization reagents like mercuric chloride-diphenylcarbazone, which produces blue-violet spots. nih.govunodc.org
High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique for the separation, identification, and quantification of compounds. ijsra.netresearchgate.net It is widely used for the analysis of barbiturates and their derivatives, including thiobarbiturates, in pharmaceutical formulations and biological samples. nih.gov
For purity analysis, HPLC methods, often using a C18 column with UV detection, can effectively separate the parent compound from impurities and degradation products. Quantitative analysis of thiobarbiturates and related compounds is crucial in various research and clinical settings. For example, HPLC can be coupled with spectrophotometric or fluorometric detection to quantify the MDA-(TBA)₂ adduct from the TBARS assay with greater specificity than direct spectrophotometry. nih.govnih.gov A reversed-phase HPLC method has been described for the separation and analysis of the thiobarbituric acid adducts of malondialdehyde and trans,trans-muconaldehyde, achieving a detection limit of 1 x 10-14 mol using a fluorometric detector. nih.gov This high sensitivity and specificity make HPLC an indispensable tool for validating results from simpler assays and for conducting detailed mechanistic studies. ijsra.netnih.gov
Method Development and Validation in Chemical and Biochemical Analysis
The development and validation of analytical methods are critical to ensure that the results obtained are reliable, reproducible, and accurate. kingston.ac.uk For methodologies utilizing thiobarbiturate principles, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). sciencescholar.us
For spectrophotometric assays like the TBARS method, validation involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov Linearity is established by creating a standard curve with a known concentration range of the analyte (e.g., an MDA standard like 1,1,3,3-tetramethoxypropane). rndsystems.com Accuracy is often determined by spike-and-recovery experiments, while precision (both intra-day and inter-day) is assessed by analyzing replicate samples. nih.govkingston.ac.uk For the TBARS assay, it has been demonstrated to be consistent and reproducible on a day-to-day basis. nih.gov
Similarly, chromatographic methods like TLC and HPLC undergo rigorous validation. ijsra.netresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness. kingston.ac.uk For HPLC analysis of barbiturates, methods are validated to ensure they can differentiate structural isomers and are free from interference from other compounds in the matrix. ijsra.netresearchgate.net The robustness of a method is tested by making small, deliberate variations in parameters like mobile phase composition, pH, or column temperature to ensure the method remains reliable under slightly different conditions. kingston.ac.uk The ultimate goal of method development and validation is to establish a well-characterized and reliable analytical procedure suitable for its intended purpose, whether for quality control, clinical diagnostics, or forensic analysis. researchgate.netunodc.org
Chemical Reactivity and Environmental Influences on Molecular Behavior
Acid-Base Equilibria and Protonation States in Solution
Sodium 2-thiobarbiturate is the sodium salt of 2-thiobarbituric acid. In solution, the acid-base behavior is critical to its state and reactivity. The parent compound, 2-thiobarbituric acid, can exist in several tautomeric forms due to the mobility of protons on the nitrogen and carbon atoms of its heterocyclic ring. researchgate.net Theoretical and experimental studies have established that the diketo-2-thione tautomer is the most stable form in the gas phase. researchgate.net
In aqueous solution, 2-thiobarbituric acid acts as a weak acid, establishing equilibrium between its protonated (neutral) and deprotonated (anionic) forms. The formation of this compound involves the replacement of an acidic proton with a sodium ion, which enhances its water solubility. As a salt, when dissolved in water, it dissociates into a sodium cation (Na+) and the 2-thiobarbiturate anion. The protonation state of this anion is dependent on the pH of the solution. In sufficiently acidic environments, the anion will be protonated to form the neutral 2-thiobarbituric acid molecule.
The acid-base equilibria are fundamental to the compound's biological and chemical applications, as the charge and tautomeric form of the molecule can significantly influence its ability to interact with other molecules and participate in chemical reactions. researchgate.net
Reactivity in Solution and Solid State
The reactivity of this compound is markedly different in solution versus the solid state, largely due to the distinct hydrogen-bonding patterns and molecular mobility in each phase. mdpi.com
Influence of pH on Chemical Behavior and Properties
The chemical behavior of this compound is highly sensitive to pH. The stability of its chromophore, which is crucial for its use in certain assays, is known to decrease outside a pH range of 1.5–2.5. In aqueous solutions, the compound is susceptible to degradation, a process that can be influenced by pH. Studies on the parent acid have shown that while the structure is stable in diluted acid media, high concentrations of strong acids, particularly oxyacids, can induce an oxidant hydrolytical effect. researchgate.net This suggests that pH plays a critical role in the hydrolytic stability of the pyrimidine (B1678525) ring.
Interactive Table: pH Influence on this compound
| pH Range | Predominant Species | Stability Characteristics |
|---|---|---|
| < 1.5 | 2-Thiobarbituric Acid (protonated) | Potential for hydrolytic degradation with strong acids. researchgate.net |
| 1.5 - 2.5 | Mixed | Optimal stability for chromophore used in assays. |
| > 2.5 | 2-Thiobarbiturate Anion | Decreased chromophore stability. |
Formation of Novel Salts and Co-crystals with Other Substances
This compound and its parent acid are capable of forming multicomponent crystalline structures, including various salts and co-crystals. Research has shown that the sodium salt can form a series of hydrates, such as [Na₂(H₂O)₃(Htba)₂], [Na₂(H₂O)₄(Htba)₂], and [Na₂(H₂O)₅(Htba)₂], where the thiobarbiturate ligand coordinates with metal ions through its oxygen and sulfur atoms.
Furthermore, 2-thiobarbituric acid can form supramolecular assemblies with other organic molecules. A notable example is its co-crystallization with melamine (B1676169). mdpi.com In this process, hydrogen bonds form between the thiobarbituric acid and melamine molecules, leading to an ordered crystal structure. Interestingly, during this crystallization, a proton from the C5 position of the thiobarbituric acid migrates to the melamine molecule. mdpi.com The ability to form these co-crystals highlights the compound's utility in crystal engineering, where the physicochemical properties of a substance can be modified by incorporating it into a multicomponent crystal lattice. nih.govsemanticscholar.org
Interactive Table: Examples of Salts and Co-crystals
| Components | Crystal Type | Key Interactions | Reference |
|---|---|---|---|
| This compound, Water | Hydrated Salt | Coordination of Na+ with O and S atoms of the thiobarbiturate ligand and water molecules. |
Degradation Pathways and Stability Studies in Aqueous and Organic Media
The stability of this compound is a significant factor in its application, particularly in aqueous solutions. The compound is known to degrade in aqueous media, and this process is accelerated by factors such as prolonged heating. For instance, in protocols for lipid peroxidation assays, it is recommended to prepare reagents fresh to avoid artifacts from decomposition.
The degradation mechanism for barbituric acid derivatives often involves hydrolysis of the pyrimidine ring. researchgate.net For 2-thiobarbiturates, while detailed pathways are not extensively documented in the available literature, the process is expected to be pH-dependent. nih.gov As noted, high concentrations of strong acids can promote hydrolytic degradation. researchgate.net The stability in various organic media has not been as thoroughly characterized, but it is expected to be greater than in aqueous solutions, where water can act as a reactant in hydrolysis.
Role of the Thione Group (C=S) in Unique Chemical Transformations
The substitution of a carbonyl group (C=O) at the C-2 position of the barbiturate (B1230296) ring with a thione group (C=S) is fundamental to the unique chemical properties of this compound. mdpi.com This sulfur atom enhances the molecule's reactivity in specific reactions, such as its condensation with aldehydes like malondialdehyde, which is the basis for its use in lipid peroxidation assays.
A comparative study between C2=O and C2=S barbiturates reveals significant differences in their hydrogen-bonding patterns and resulting physical properties. mdpi.com The thione group leads to weaker intermolecular association in some contexts, which can manifest as differences in their solid-state form; for example, a 5,5-disubstituted thiobarbiturate exists as a viscous liquid at room temperature, whereas its barbiturate analog is a crystalline powder. mdpi.com This change from an ordered crystalline nature to a more amorphous behavior is attributed to the altered dynamics of the hydrogen bonds involving the C=S group. mdpi.com The thione group's involvement in hydrogen bonding also leads to the formation of different structural motifs in co-crystals compared to its oxygen counterpart. mdpi.com
Interactive Table: Comparison of C=O (Barbiturate) vs. C=S (Thiobarbiturate) Groups
| Property | C=O Group (Barbiturate) | C=S Group (Thiobarbiturate) | Reference |
|---|---|---|---|
| Reactivity with Aldehydes | Lower | Enhanced reactivity | |
| Hydrogen Bonding | Strong, ordered H-bonds | Weaker association in some contexts, different H-bonding patterns | mdpi.com |
| Solid State (5,5-disubstituted) | Crystalline powder | Viscous liquid (amorphous) | mdpi.com |
| Co-crystal Motifs | Forms specific H-bond motifs | Leads to different structural motifs | mdpi.com |
Q & A
Q. What is the standard protocol for using sodium 2-thiobarbiturate in lipid peroxidation assays?
this compound (TBA) reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, to form a pink chromophore measurable at 532 nm. A typical protocol involves:
- Mixing tissue homogenate or serum with 8% TBA, 20% acetic acid, and 8% SDS in a 1:1.5:1.5:0.2 ratio.
- Incubating at 95–98°C for 1 hour to allow chromophore formation.
- Extracting the product with n-butanol:pyridine (15:1) and measuring absorbance spectrophotometrically . Note: Ensure fresh reagent preparation to avoid decomposition artifacts, as TBA degrades in aqueous solutions .
Q. How should this compound be stored and handled to maintain stability?
Q. Why is this compound preferred over barbituric acid in biochemical assays?
The sulfur atom in TBA enhances its reactivity with aldehydes like MDA, improving sensitivity in lipid peroxidation detection. Barbituric acid lacks this thiol group, making it unsuitable for such assays .
Advanced Research Questions
Q. How can interference from non-MDA compounds in TBA assays be minimized?
Non-specific reactions with sugars, amino acids, or oxidized proteins can skew results. Mitigation strategies include:
- Adding antioxidants (e.g., butylated hydroxytoluene) to samples to halt further lipid oxidation.
- Using HPLC or GC-MS to isolate MDA-TBA adducts from interferents .
- Validating results with alternative methods (e.g., ELISA for 4-hydroxynonenal) .
Q. What experimental design considerations apply when studying this compound’s enzyme inhibition mechanisms?
- Target specificity: TBA inhibits dihydroorotate dehydrogenase (Ki = 41 µM) and γ-glutamyl transpeptidase. Use competitive inhibition assays with varying substrate concentrations to determine Ki values .
- Controls: Include barbituric acid as a negative control to confirm sulfur-dependent inhibition.
- Buffer compatibility: Avoid phosphate buffers, which may chelate metal cofactors required for enzyme activity .
Q. How does the sequence of reagent addition affect data reproducibility in TBA assays?
Premixing TBA with trichloroacetic acid (TCA) or HCl before adding to samples can precipitate proteins and reduce interference. For example:
Q. What are the limitations of using this compound in quantitative assays for reactive oxygen species (ROS)?
- Non-specificity: TBA reacts with multiple aldehydes, not just MDA.
- pH sensitivity: Chromophore stability decreases outside pH 1.5–2.5.
- Temperature artifacts: Prolonged heating (>1 hour) degrades TBA and generates false-positive signals . Solution: Couple TBA assays with ROS-specific probes (e.g., DCFH-DA) for cross-validation .
Methodological Optimization
Q. How can this compound-based assays be adapted for high-throughput screening?
- Use microplate readers with 96-well formats.
- Reduce reaction volumes to 100 µL while maintaining reagent ratios.
- Automate data analysis with software (e.g., GraphPad Prism) to calculate MDA equivalents from standard curves .
Q. What steps validate the purity of synthesized this compound for experimental use?
- Elemental analysis: Confirm C, H, N, S, and Na content matches theoretical values (C4H3N2O2SNa, MW 166.13 g/mol) .
- HPLC: Use a C18 column with UV detection at 260 nm to identify impurities.
- Melting point: Pure TBA decomposes at 245°C; deviations indicate contamination .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC50 values for TBA’s enzyme inhibition?
Variations arise from differences in:
- Assay conditions (e.g., pH, temperature, ionic strength).
- Enzyme sources (e.g., recombinant vs. tissue-extracted).
- Substrate concentrations (non-linear kinetics under saturating conditions).
Recommendation: Replicate experiments using standardized protocols from authoritative sources (e.g., NCI DTP guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
